1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide
Overview
Description
1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediates
1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide and its derivatives are significant in the synthesis of bioactive compounds. They are used as synthetic intermediates, where acylation followed by oxidation and reduction processes are applied to produce aminonaphthyl ketones and alcohols, which are important in various chemical syntheses (Men Wei-dong, 2013).
Large-Scale Stereoselective Processes
In industrial applications, large-scale stereoselective processes for synthesizing derivatives of this compound have been developed. These processes focus on producing high-purity compounds, essential in various chemical industries (Z. Han et al., 2007).
Dopaminergic Drug Development
This compound has been utilized in the development of dopaminergic drugs. Specifically, synthesis pathways have been explored for producing dopaminergic compounds with potential therapeutic applications (S. Göksu et al., 2006).
Chemical Properties and Reactions
Research on this compound includes the study of its chemical properties and reactions. Studies have examined the photochemical reactions of this compound and its behavior under various conditions, which is crucial for understanding its reactivity and potential applications (Z. Zong et al., 2002).
Fuel and Energy Research
It has also been adopted as a component for formulating transportation fuel surrogates, with studies focusing on its ignition delays and chemical kinetics. This research is vital for the development of alternative fuels and understanding combustion processes (M. Raza et al., 2020).
Physical Properties
The physical properties of mixtures containing 1,2,3,4-tetrahydronaphthalen have been studied, including their density, viscosity, and other relevant properties. This research is important for industrial applications where these mixtures are used (D. L. Prak & Bridget G. Lee, 2016).
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.BrH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSELWYWBXXSIOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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